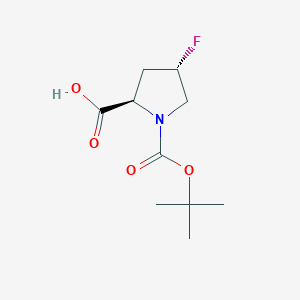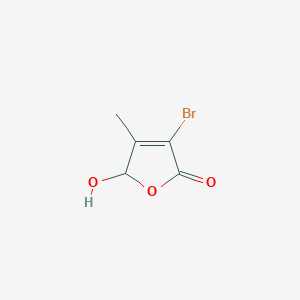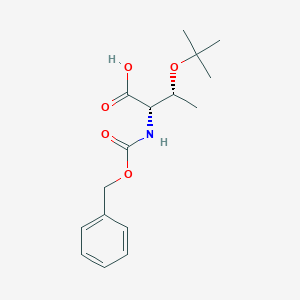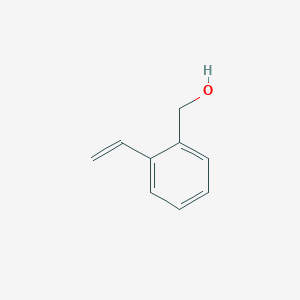
(2-Vinylphenyl)methanol
描述
(2-Vinylphenyl)methanol is an organic compound with the molecular formula C9H10O It is characterized by a vinyl group attached to a phenyl ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions: (2-Vinylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-vinylphenyl)acetaldehyde using a reducing agent such as sodium borohydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of (2-vinylphenyl)acetaldehyde. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions to achieve high yields.
化学反应分析
Types of Reactions: (2-Vinylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (2-vinylphenyl)formaldehyde or (2-vinylphenyl)formic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be hydrogenated to form (2-ethylphenyl)methanol using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: (2-Vinylphenyl)formaldehyde, (2-vinylphenyl)formic acid.
Reduction: (2-Ethylphenyl)methanol.
Substitution: (2-Vinylphenyl)methyl chloride or bromide.
科学研究应用
(2-Vinylphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-Vinylphenyl)methanol involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its role in chemical processes.
相似化合物的比较
(2-Vinylphenyl)acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
(2-Ethylphenyl)methanol: Similar structure but with an ethyl group instead of a vinyl group.
(2-Vinylphenyl)formaldehyde: Similar structure but with a formyl group instead of a hydroxyl group.
Uniqueness: (2-Vinylphenyl)methanol is unique due to the presence of both a vinyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
属性
IUPAC Name |
(2-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOFRFPVWFJROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2-Vinylphenyl)methanol in the synthesis of 1,3-dihydroisobenzofurans?
A1: this compound serves as a key starting material in a novel copper-catalyzed cyanoalkylative cycloetherification reaction. [] This reaction forms two new bonds: a carbon-carbon bond (C(sp3)-C(sp3)) and a carbon-oxygen bond (C(sp3)-O), ultimately leading to the formation of 1,3-dihydroisobenzofurans (also known as phthalans). []
Q2: Can you provide an example of how this reaction has been applied in the synthesis of pharmaceuticals?
A2: Yes, this novel synthetic transformation has been successfully employed in a concise synthesis of citalopram. [] Citalopram is a marketed antidepressant drug, highlighting the potential of this reaction in medicinal chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


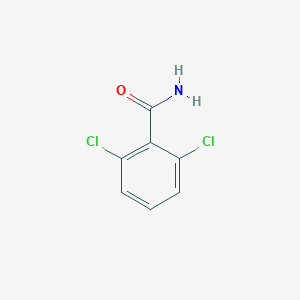
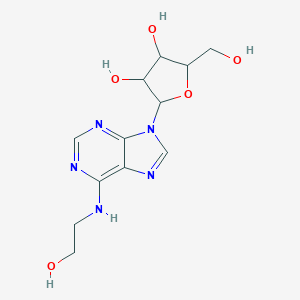
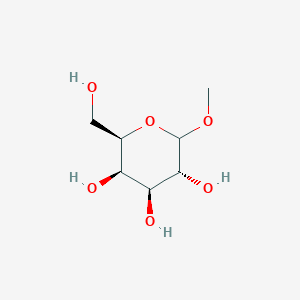



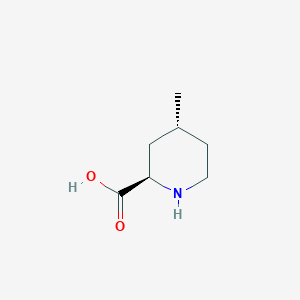
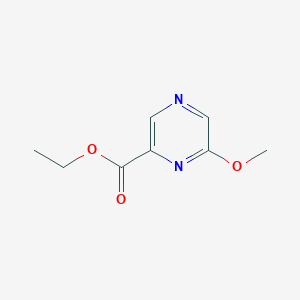
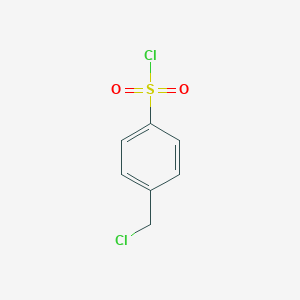
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
